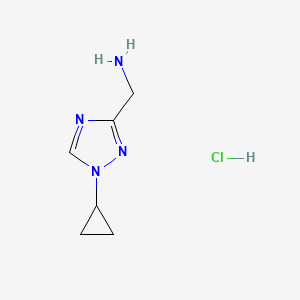![molecular formula C8H11NO B13458956 6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13458956.png)
6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-oxaspiro[33]heptane-6-carbonitrile is a spirocyclic compound characterized by a unique three-dimensional structure
Vorbereitungsmethoden
The synthesis of 6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves a multi-step process. One common method starts with the cyclization of tribromo-pentaerythritol under basic conditions with p-toluenesulfonamide, followed by deprotection using magnesium turnings in methanol . This method yields the desired spirocyclic structure with high purity. Industrial production methods may involve similar steps but are optimized for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure. Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile can be compared with other spirocyclic compounds such as:
2-Oxa-6-azaspiro[3.3]heptane: This compound has a similar spirocyclic structure but contains an additional nitrogen atom, making it a structural surrogate for morpholine.
Methyl 6-oxospiro[3.3]heptane-2-carboxylate: This compound has a similar core structure but differs in functional groups, leading to different chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and applications.
Eigenschaften
Molekularformel |
C8H11NO |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
6-methyl-2-oxaspiro[3.3]heptane-6-carbonitrile |
InChI |
InChI=1S/C8H11NO/c1-7(4-9)2-8(3-7)5-10-6-8/h2-3,5-6H2,1H3 |
InChI-Schlüssel |
HUMJNDJMJDNENZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(C1)COC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride](/img/structure/B13458880.png)

![rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrol-2-one dihydrochloride](/img/structure/B13458888.png)


![4-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B13458899.png)



![tert-butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate](/img/structure/B13458933.png)


![[5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458951.png)
